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Compound of Interest

Compound Name: Bromoacetamido-PEG4-azide

Cat. No.: B13711359

Get Quote

Executive Summary
Bromoacetamido-PEG4-azide is a heterobifunctional crosslinker designed for high-fidelity

bioconjugation.[1] Unlike maleimide-based linkers, which form thiosuccinimide adducts

susceptible to retro-Michael exchange in plasma, the bromoacetamide moiety forms an

irreversible thioether bond with cysteine residues.[1] This characteristic makes it the reagent of

choice for developing stable Antibody-Drug Conjugates (ADCs) and PROTACs where linker

stability is non-negotiable.[1]

This guide details the physicochemical identity, reaction mechanics, and validated protocols for

deploying this linker in drug discovery workflows.

Part 1: Chemical Identity & Nomenclature[1][2]
The nomenclature for PEG reagents can be ambiguous due to varying definitions of "PEG4"

(referring either to the number of oxygen atoms or the number of ethylene glycol repeat units).

In high-precision synthesis, the structure defined by the formula C₁₂H₂₃BrN₄O₅ is the standard.

[1]

Physiochemical Profile[1]
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Property Specification

Common Name Bromoacetamido-PEG4-azide

Systematic IUPAC Name

N-(2-(2-(2-(2-

azidoethoxy)ethoxy)ethoxy)ethyl)-2-

bromoacetamide

Alternative Synonyms

Azide-PEG4-Bromoacetamide; Br-PEG4-N3; 1-

Bromo-2-oxo-6,9,12,15-tetraoxa-3-

azaheptadecan-17-azide

Chemical Formula C₁₂H₂₃BrN₄O₅

Molecular Weight 383.24 g/mol

CAS Number
2055014-69-0 (Note: CAS varies by

isomer/vendor; verify structure)

Solubility DMSO, DMF, DCM, Water (due to PEG spacer)

Reactive Groups
Bromoacetamide (Thiol-reactive,

); Azide (Alkyne-reactive, Click Chemistry)

Structural Visualization
The molecule consists of three functional domains:

Bromoacetyl Head: The electrophilic site for cysteine attack.

PEG4 Spacer: Provides water solubility and prevents steric hindrance.

Azide Tail: The "handle" for bioorthogonal ligation.

Bromoacetyl Group
(Electrophile)

PEG4 Spacer
(Hydrophilicity/Flexibility)Amide Bond

Reacts with:
Cysteine (-SH)

Azide Group
(Click Chemistry Handle)

Ethyl Linkage Reacts with:
Alkyne (DBCO/BCN)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13711359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Functional domain map of Bromoacetamido-PEG4-azide detailing reactivity profiles.

[1]

Part 2: Structural Mechanics & Reactivity[1]
Why Bromoacetamide? (The Stability Argument)
In drug development, particularly for ADCs, the stability of the linker-payload connection is

critical.[2]

Maleimide Limitations: The standard maleimide-thiol reaction creates a thiosuccinimide ring.

[1] In physiological conditions (pH 7.4, 37°C), this ring can undergo a retro-Michael reaction,

releasing the payload or transferring it to serum albumin. This "linker instability" leads to off-

target toxicity.[1][2]

Bromoacetamide Superiority: The bromoacetamide group reacts via an irreversible

nucleophilic substitution (

). Once the thioether bond is formed, it is chemically inert in plasma.

Trade-off: Bromoacetamide is less reactive than maleimide.[1] It requires a slightly higher pH

(7.5–8.5) to deprotonate the cysteine thiol to the more nucleophilic thiolate anion (

).[1]

The PEG4 Advantage
The tetraethylene glycol (PEG4) spacer is the "Goldilocks" length (~14 atoms). It is:

Long enough to prevent the protein surface from sterically blocking the azide click reaction.

Short enough to avoid the "floppy" entropic penalties associated with long PEG chains in

PROTAC ternary complex formation.

Part 3: Experimental Workflows
Protocol A: Cysteine Bioconjugation (Thiol-Alkylation)
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Objective: Attach the linker to a protein/peptide cysteine residue.[1]

Prerequisites:

Protein must have a free cysteine. If oxidized (disulfide), reduce with TCEP first.

Warning: Avoid DTT if possible, or remove it completely via desalting before adding the

linker, as DTT will react with the bromoacetamide. TCEP is compatible in low concentrations

but removal is safer.

Step-by-Step:

Buffer Preparation: Prepare a conjugation buffer: 50 mM Sodium Borate or HEPES, pH 8.0–

8.5, containing 5–10 mM EDTA (to prevent metal-catalyzed oxidation).

Scientist's Note: pH 8.0 is critical. At pH 7.0, the reaction is too slow.

Solubilization: Dissolve Bromoacetamido-PEG4-azide in dry DMSO or DMA to a 50–100

mM stock.

Reaction:

Add protein to buffer (1–5 mg/mL).[3]

Add Linker stock to protein solution. Target a 10–20 fold molar excess of linker over

protein.

Final organic solvent concentration should be <10% (v/v).

Incubation: Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight. Protect from

light (bromide bonds are photosensitive).

Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted bromide.

Purification: Remove excess linker via Zeba spin columns or dialysis.

Protocol B: Click Chemistry (CuAAC or SPAAC)
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Objective: Conjugate the Azide-labeled protein to an Alkyne-functionalized payload (e.g.,

PROTAC ligand).[1]

Option 1: Copper-Free (SPAAC)[1]

Reagent: DBCO-functionalized ligand.[1]

Method: Mix Azide-protein with 2–5 eq of DBCO-ligand. React 1–2 hours at RT.

Pros: No catalyst toxicity.

Option 2: Copper-Catalyzed (CuAAC)[1]

Reagent: Terminal Alkyne ligand.

Catalyst Mix:

+ THPTA (ligand) + Sodium Ascorbate.

Method:

Premix

and THPTA (1:5 molar ratio).

Add to reaction.[3][4][5]

Add Sodium Ascorbate (final 5 mM) to initiate.

Incubate 1 hour.

Pros: Faster, works with simple alkynes.

Part 4: Applications in Drug Discovery (PROTACs)
The primary utility of Bromoacetamido-PEG4-azide is in the modular assembly of Proteolysis

Targeting Chimeras (PROTACs).[1]

Workflow Logic:
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E3 Ligase Recruitment: Covalent modification of an E3 ligase (e.g., Cereblon or VHL) using

the bromoacetamide end.

Library Screening: The azide "handle" allows for the rapid clicking of a library of Target

Protein ligands to find the optimal degrader.

E3 Ligase Ligand
(with Cysteine/SH)

Step 1: Alkylation
(pH 8.0, irreversible)

Bromoacetamido-PEG4-Azide

Target Protein Ligand
(with Alkyne)

Step 2: Click Reaction
(CuAAC or SPAAC)

E3-Linker-Azide Intermediate

Active PROTAC Molecule

Click to download full resolution via product page

Figure 2: Modular assembly of PROTACs using Bromoacetamido-PEG4-azide as a central

hub.

Part 5: Troubleshooting & Stability
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Issue Probable Cause Corrective Action

Low Conjugation Yield (Step 1) pH too low (< 7.[1]5)

Adjust buffer to pH 8.0–8.5.

Bromoacetamide is less

reactive than maleimide.

Precipitation Linker hydrophobicity

Ensure DMSO concentration is

5–10%. The PEG4 chain

usually aids solubility, but high

concentrations can aggregate.

Oxidation of Protein Disulfides formed

Pre-treat with TCEP. Do NOT

use DTT unless removed, as

DTT contains thiols that

scavenge the linker.

No Click Reaction Copper oxidation

In CuAAC, ensure Sodium

Ascorbate is fresh. Oxygen

kills the Cu(I) species. Degas

buffers.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Bromoacetamido-PEG4-azide: Technical Deep Dive &
Application Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13711359/docs#bromoacetamido-peg4-azide-
technical-deep-dive-application-guide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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